6-Azido-6-deoxy-D-galactose

Beschreibung

Contextualization of Azido (B1232118) Sugars in Chemical Biology

The introduction of the azide (B81097) (-N₃) group into sugars has been a cornerstone of chemical biology, providing a powerful "chemical handle" for the study of carbohydrates. ontosight.ai Azido sugars are structurally similar to their natural counterparts and can be metabolically incorporated into cellular glycans by the cell's own enzymatic machinery. medchemexpress.com The key feature of the azide group is its bioorthogonality; it is essentially invisible to and non-reactive with biological components, yet it can be selectively and efficiently reacted with a corresponding bioorthogonal partner, most commonly an alkyne, through "click chemistry". This allows for the specific labeling of glycans with probes for fluorescence microscopy, proteomics, or other analytical techniques. nih.gov

Significance of Galactose Analogues in Glycosylation Research

Galactose is a fundamental monosaccharide in vertebrate glycans, and defects in its metabolism can lead to serious diseases. nih.gov Therefore, the ability to study the pathways of galactose incorporation into glycoconjugates is of high importance. Galactose analogues, particularly those modified for bioorthogonal labeling, serve as indispensable tools for this purpose. While the cellular machinery can be intolerant to some modifications of galactose, 6-Azido-6-deoxy-D-galactose has been shown to be a suitable substrate for metabolic labeling, allowing researchers to track its incorporation into glycans and study the dynamics of galactosylation in living systems. researchgate.net

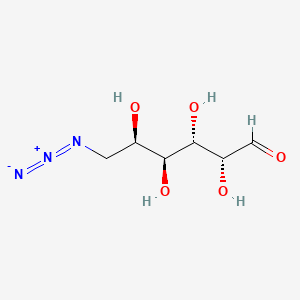

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYJIJWKSGKYTQ-DPYQTVNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031769 | |

| Record name | 6-Azido-6-deoxy-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66927-03-5 | |

| Record name | 6-Azido-6-deoxy-D-galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066927035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Azido-6-deoxy-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Azido-6-deoxy-D-galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

6-Azido-6-deoxy-D-galactose is a white crystalline solid that is soluble in water and methanol. synthose.comglycodepot.com Its key chemical feature is the presence of an azide (B81097) group at the 6-position of the galactose ring, which replaces the native hydroxyl group.

| Property | Data |

| Chemical Formula | C₆H₁₁N₃O₅ |

| Molecular Weight | 205.17 g/mol biosynth.com |

| Melting Point | 144 °C biosynth.com |

| Optical Activity | [α]/D +57.0±4.0°, c = 1 in H₂O sigmaaldrich.com |

| CAS Number | 66927-03-5 biosynth.com |

Synthesis and Purification

Chemical Synthesis

A common chemical synthesis route involves the conversion of D-galactose or its protected derivatives. ontosight.ai This typically starts with the protection of the hydroxyl groups, followed by the selective activation of the primary hydroxyl group at the C-6 position, often by converting it into a good leaving group such as a tosylate. Subsequent nucleophilic substitution with an azide (B81097) source, like sodium azide, introduces the azido (B1232118) group. beilstein-journals.org Finally, deprotection of the remaining hydroxyl groups yields this compound. uu.nl

Enzymatic Synthesis

Enzymatic approaches offer high selectivity and can be performed under mild conditions. For instance, UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal), the activated form of the sugar used by glycosyltransferases, can be synthesized using a one-pot, three-enzyme system. researchgate.net This system can utilize galactokinase, UTP-glucose-1-phosphate uridylyltransferase, and pyrophosphatase to convert this compound into its UDP-sugar nucleotide form with high efficiency. researchgate.netnih.gov Researchers have also engineered enzymes, such as variants of galactokinase (GalK), GalU, and LgtC, to improve the synthesis yield of UDP-6AzGal and its derivatives. nih.gov

Purification Methods

Purification of this compound and its derivatives is crucial for their use in biological experiments. Common purification techniques include column chromatography on silica (B1680970) gel to separate the desired product from reaction byproducts and unreacted starting materials. beilstein-journals.org For nucleotide sugar derivatives like UDP-6AzGal, purification can be achieved using techniques such as high-performance liquid chromatography (HPLC). researchgate.net

Chemical Reactions

Click Chemistry

The most prominent reaction of this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry. beilstein-journals.org This reaction forms a stable triazole linkage between the azido (B1232118) sugar and an alkyne-containing molecule, which can be a fluorescent dye, a biotin (B1667282) tag for affinity purification, or another reporter molecule.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To avoid the cytotoxicity associated with copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145) that reacts readily with the azide group without the need for a metal catalyst, making it highly suitable for in vivo labeling studies. nih.gov

Staudinger Ligation

Another important bioorthogonal reaction for azido sugars is the Staudinger ligation. In this reaction, the azide reacts with a specifically engineered phosphine (B1218219) reagent to form an amide bond, providing another avenue for attaching probes to the sugar. ontosight.ai

Applications in Research

Metabolic Labeling of Glycans

Once introduced to cells, this compound can be processed by the cellular machinery and incorporated into glycoproteins and other glycoconjugates. ontosight.ainih.gov This allows for the "tagging" of newly synthesized glycans, which can then be visualized or isolated to study their trafficking, localization, and dynamics in living cells and organisms. ontosight.airesearchgate.net

Inhibitor of Glycosylation Pathways

While primarily used for labeling, azido (B1232118) sugars can sometimes act as inhibitors of certain enzymes in glycosylation pathways. The presence of the bulkier azide (B81097) group in place of a hydroxyl group can interfere with enzyme binding or catalysis, providing a tool to probe the function of specific glycosyltransferases or glycosidases. acs.org

Chemical Probe for Glycosylation Studies

As a chemical probe, this compound enables the investigation of complex biological processes. For example, it has been used to study glucose transporter (GLUT) activity, as it can be taken up by these transporters. It has also been employed to visualize glycosylation patterns during the development of zebrafish embryos, providing insights into the role of glycans in developmental biology. biosynth.com

Q & A

Q. What are the primary methods for synthesizing 6-Azido-6-deoxy-D-galactose, and how do researchers choose between chemical and enzymatic approaches?

- Methodological Answer : The compound is synthesized via chemical or enzymatic routes. The chemical method involves reacting D-galactose with sodium azide under basic conditions, yielding the azide derivative through nucleophilic substitution at the C6 position . Enzymatic synthesis employs glycosyltransferases with donor/acceptor substrates, offering stereochemical control but requiring optimized enzyme activity. Researchers prioritize chemical synthesis for scalability and enzymatic methods for stereoselectivity, depending on downstream applications (e.g., glycoconjugate synthesis vs. metabolic labeling). Purity is verified via TLC and NMR .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires NMR spectroscopy (e.g., H/C NMR for glycosidic linkage confirmation) and mass spectrometry (MS) for molecular weight verification . Infrared spectroscopy (IR) identifies the azide group (sharp absorption at ~2100 cm). Thin-layer chromatography (TLC) with 15% HSO-ethanol staining ensures a single product spot . Quantitative analysis includes loss-on-drying tests (<1% moisture) and solubility profiling in polar solvents like water .

Q. How is this compound utilized in glycan labeling experiments, and what are the key considerations for in vivo versus in vitro applications?

- Methodological Answer : The azide group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for tagging glycans with fluorescent probes or biotin . For in vitro labeling, incubate cells with the compound (0.1–1 mM) in culture media, followed by fixation and click reaction. For in vivo use, consider metabolic incorporation rates and toxicity; dosage optimization (e.g., 50–200 mg/kg in animal models) is critical to balance labeling efficiency and cytotoxicity. Controls must exclude non-specific azide incorporation .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between theoretical and observed NMR spectra of this compound derivatives?

- Methodological Answer : Spectral discrepancies often arise from anomeric equilibrium (α/β pyranose interconversion) or solvent effects. Use deuterated solvents (DO or DMSO-d) to stabilize conformers and acquire 2D NMR (e.g., HSQC, COSY) for unambiguous assignment . Temperature-controlled NMR (e.g., 25°C vs. 60°C) can shift equilibrium, revealing hidden peaks. Compare data with crystallographic reports (e.g., Acta Cryst. Section E) to validate bond angles and torsional strain .

Q. How can researchers optimize click chemistry protocols using this compound for site-specific glycoprotein conjugation while minimizing non-specific reactions?

- Methodological Answer : To enhance specificity, employ copper-free click chemistry (e.g., strained alkynes like DBCO) to avoid cytotoxicity in live-cell systems . For in vitro glycoprotein tagging, use pH-controlled conditions (pH 7.4–8.5) and chelators (e.g., BTTAA) to stabilize Cu(I). Pre-purify azide-labeled glycoproteins via size-exclusion chromatography to remove unreacted probes. Quantify conjugation efficiency via SDS-PAGE with fluorophore imaging or Western blotting .

Q. What methodologies are recommended for evaluating the anti-cancer mechanisms of this compound while distinguishing direct biochemical effects from cellular uptake artifacts?

- Methodological Answer : Use dual-labeling experiments : Combine the compound with a non-toxic fluorescent tracer (e.g., FITC) to correlate cellular uptake (flow cytometry) with bioactivity (e.g., apoptosis assays). Knockdown models (e.g., siRNA targeting galactose-binding lectins) can isolate receptor-mediated effects. For mechanistic studies, perform metabolomic profiling (LC-MS) to identify disrupted pathways (e.g., glycan biosynthesis) and validate targets via surface plasmon resonance (SPR) . Control for off-target azide effects using inert azide analogs .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in biological activity data across studies using this compound?

- Methodological Answer : Cross-study variability may stem from differences in purity (e.g., residual sodium azide) or cell line specificity (e.g., varying expression of galactose transporters). Replicate experiments using standardized batches (≥95% purity via HPLC ). Perform dose-response curves (0.1–10 mM) to identify threshold effects. Meta-analysis of existing data should account for assay types (e.g., MTT vs. Annexin V staining) and normalization methods (e.g., housekeeping gene selection) .

Safety & Experimental Design

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Methodological Answer : The compound’s azide group poses explosion risk under high pressure or heat. Use spark-free equipment and avoid concentrated stock solutions (>100 mM). For disposal, degrade azides with sodium nitrite in acidic conditions. In vitro assays require fume hoods and PPE (gloves, goggles). Acute toxicity (H301/H332) mandates emergency protocols: rinse exposed skin with water, and seek medical attention for ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.